Superior In Vivo Efficacy in AML Xenografts Compared to the PI3Kδ Inhibitor Idelalisib (CAL-101)
In a direct head-to-head comparison using an AML xenograft model, Puquitinib monotherapy demonstrated significantly stronger antitumor efficacy than the established PI3Kδ inhibitor CAL-101 (Idelalisib). This superior tumor growth inhibition was associated with a more pronounced reduction in AKT and ERK phosphorylation in tumor tissues [1]. The study explicitly noted that this enhanced efficacy was achieved without causing noticeable toxicity [1].
| Evidence Dimension | In Vivo Antitumor Efficacy |
|---|---|
| Target Compound Data | Stronger efficacy than CAL-101 |
| Comparator Or Baseline | CAL-101 (Idelalisib) - Well-known p110δ inhibitor |
| Quantified Difference | Puquitinib alone showed stronger efficacy than CAL-101 |
| Conditions | AML xenograft model; assessment of tumor growth inhibition and phospho-AKT/ERK levels |
Why This Matters
For researchers studying hematological malignancies, this data indicates Puquitinib may offer a superior therapeutic window compared to a first-generation PI3Kδ inhibitor, making it a more relevant tool for in vivo efficacy studies in AML.
- [1] Xie C, He Y, Zhen M, et al. Puquitinib, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia. Cancer Sci. 2017;108(7):1476-1484. View Source
